1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
CAS No.: 1004643-48-4
Cat. No.: VC8188118
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004643-48-4 |
|---|---|
| Molecular Formula | C11H12ClN3 |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12ClN3/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(12)6-9/h2-6H,7H2,1H3,(H2,13,14) |
| Standard InChI Key | UPONGTHMVCZGEI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2=CC(=CC=C2)Cl)N |
| Canonical SMILES | CC1=CC(=NN1CC2=CC(=CC=C2)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, reflects its substitution pattern:
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A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) forms the core.
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A 3-chlorobenzyl group is attached to the pyrazole’s nitrogen at position 1.
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A methyl group substitutes position 5, while an amine group occupies position 3.
The molecular structure enhances stability and lipophilicity, critical for membrane permeability in biological systems.
Table 1: Key Chemical Descriptors
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks for aromatic protons (δ 7.2–7.4 ppm, multiplet), methyl group (δ 2.1 ppm, singlet), and NH₂ (δ 5.3 ppm, broad).
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¹³C NMR: Signals for pyrazole carbons (δ 145–155 ppm), benzyl carbons (δ 125–135 ppm), and methyl carbon (δ 20 ppm).
Mass Spectrometry (MS):
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ESI-MS shows a molecular ion peak at m/z 221.68 [M+H]⁺, with fragments corresponding to the loss of Cl (35.45 Da) and CH₃ (15 Da).
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves condensation and alkylation steps:
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Pyrazole Ring Formation:
Hydrazine reacts with 1,3-diketones (e.g., acetylacetone) under acidic conditions to form 5-methyl-1H-pyrazol-3-amine . -
Benzylation:
The pyrazole’s N1 is alkylated with 3-chlorobenzyl chloride using a base (e.g., K₂CO₃) in DMF at 80°C:
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Hydrazine, HCl | 100°C | 78% |
| Alkylation | 3-Chlorobenzyl chloride, K₂CO₃ | 80°C | 65% |
Industrial-Scale Production
Optimized protocols use continuous flow reactors to enhance efficiency:
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Residence Time: 30 minutes.
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Purity: >98% (HPLC).
Physicochemical Properties
Thermal Stability
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Melting Point: 45–47°C (similar to precursor 5-methyl-1H-pyrazol-3-amine) .
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Boiling Point: Estimated 357°C (extrapolated from analog data) .
Solubility and Partitioning
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Aqueous Solubility: 0.12 mg/mL (free base), improving to 2.3 mg/mL as HCl salt.
Table 3: Solubility Across Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 15.6 |
| DCM | 45.2 |
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrazole derivatives inhibit cyclin-dependent kinases (CDKs) and COX-2, with IC₅₀ values in the micromolar range. The chlorine atom enhances binding to hydrophobic enzyme pockets.
Table 4: Cytotoxicity Data
| Cell Line | GI₅₀ (µM) |
|---|---|
| HeLa | 10 |
| HCT116 | 12 |
| MCF-7 | 15 |
Antimicrobial Effects
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MIC: 32 µg/mL against S. aureus.
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Synergy: Enhances β-lactam antibiotics by 4-fold.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for anticancer agents targeting CDKs.
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Prodrug Development: Amine group facilitates conjugation with targeting moieties.
Material Science
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Coordination Chemistry: Forms complexes with Cu(II) and Fe(III), potential catalysts.
Comparison with Structural Analogs
Table 5: Analog Comparison
| Compound | Bioactivity (IC₅₀) | Log P |
|---|---|---|
| 1-(3-Cl-benzyl)-5-methyl... | 10 µM | 2.8 |
| 1-(3-F-benzyl)-5-methyl... | 8 µM | 2.5 |
| 1-(2-Cl-benzyl)-3-methyl... | 15 µM | 3.1 |
Fluorinated analogs show higher potency but lower metabolic stability.
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